

# Commercial suppliers and availability of Aminooxy-PEG9-methane

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Compound of Interest

Compound Name: Aminooxy-PEG9-methane

Cat. No.: B15387214

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# A Technical Guide to Aminooxy-PEG9-methane for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Aminooxy-PEG9-methane**, a heterobifunctional linker critical for advanced bioconjugation applications. It details its chemical properties, commercial availability, and provides a comprehensive experimental protocol for its use in site-specific protein modification.

## **Introduction to Aminooxy-PEG9-methane**

**Aminooxy-PEG9-methane** is a versatile chemical tool used extensively in bioconjugation, the process of linking molecules to proteins, peptides, or other biomolecules. It features a terminal aminooxy group and a methoxy-capped polyethylene glycol (PEG) chain with nine repeating units.

The key reactive feature of this molecule is the aminooxy group (H<sub>2</sub>N-O-), which chemoselectively reacts with an aldehyde (-CHO) or ketone (C=O) to form a stable oxime bond (C=N-O). This reaction, known as oxime ligation, is a cornerstone of "click chemistry" due to its high specificity, efficiency, and ability to proceed under mild, aqueous conditions compatible with biological systems.



The PEG9 spacer is a hydrophilic chain that enhances the solubility and pharmacokinetic properties of the resulting conjugate, making it particularly valuable in the development of therapeutics like antibody-drug conjugates (ADCs).

## **Commercial Availability and Supplier Information**

Aminooxy-PEG9-methane (CAS: 2098979-84-9) is available from various chemical suppliers. Researchers should note that purity and formulation can vary, and it is crucial to obtain a certificate of analysis for each batch. Aminooxy compounds are known to be sensitive and may require immediate use or specific storage conditions to prevent degradation.

Below is a summary of representative commercial suppliers for Aminooxy-PEG linkers. While availability of the specific PEG9 variant may fluctuate, these suppliers are primary sources for this class of reagents.

Supplier	Product Name	CAS Number	Purity	Storage Conditions
ChemScene	O- (2,5,8,11,14,17,2 0,23,26- Nonaoxaoctacos an-28- yl)hydroxylamine	2098979-84-9	≥98%	Sealed in dry, 2- 8°C
BroadPharm	Aminooxy-PEGn- methane series (e.g., PEG2, PEG7, PEG8)	Varies	Typically ≥95%	-20°C
Biosynth	Aminooxy-PEGn- methane series (e.g., PEG7)	Varies	Not specified	Not specified
AxisPharm	Aminooxy-PEG- Amine series	Varies	High Purity	Not specified



Note: This table is for informational purposes. Researchers should always verify current product specifications and availability directly with the supplier.

### **Core Application: Site-Specific Protein Modification**

A primary application of **Aminooxy-PEG9-methane** is the site-specific PEGylation of proteins that have been engineered to contain a reactive aldehyde handle. This is often achieved using the "aldehyde tag" technology.

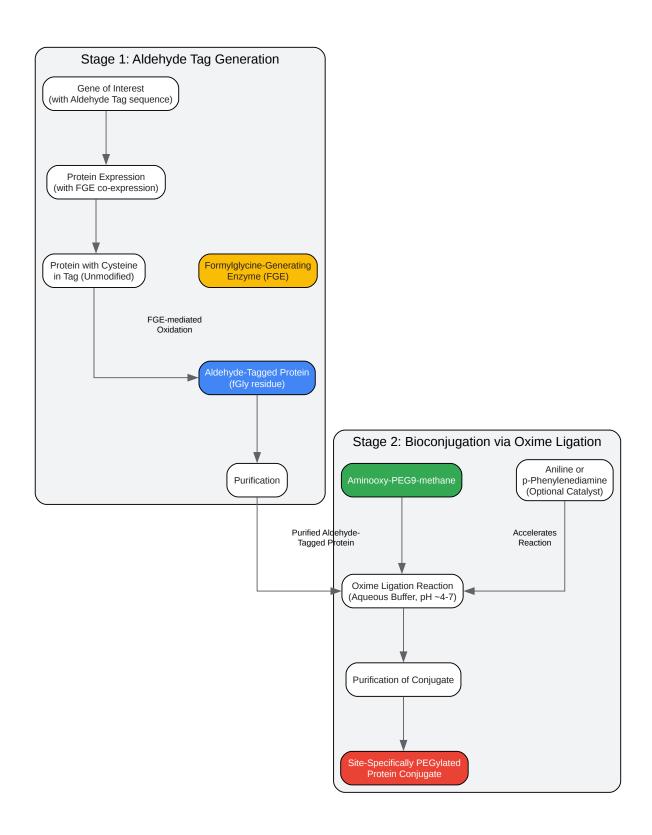
The workflow involves two main stages:

- Genetic Encoding of an Aldehyde Tag: A specific peptide sequence (e.g., CxPxR) is genetically fused to the protein of interest. When expressed in cells co-expressing a formylglycine-generating enzyme (FGE), the cysteine residue within this tag is oxidized to a formylglycine (fGly), which contains a unique aldehyde group. This provides a specific chemical handle for conjugation, away from native amino acid side chains.
- Oxime Ligation: The purified aldehyde-tagged protein is then reacted with Aminooxy-PEG9-methane. The aminooxy group selectively targets the aldehyde on the fGly residue to form a stable oxime linkage.

This strategy allows for the creation of homogenous bioconjugates with precise control over the location and stoichiometry of PEGylation, which is critical for maintaining protein function and optimizing therapeutic efficacy.

Below is a diagram illustrating the experimental workflow for site-specific protein PEGylation using this method.





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Workflow for Site-Specific Protein PEGylation.



## Experimental Protocol: PEGylation of an Aldehyde-Tagged Protein

This protocol provides a general methodology for the conjugation of **Aminooxy-PEG9-methane** to a protein containing a genetically encoded formylglycine residue.

#### Materials:

- Purified aldehyde-tagged protein in a suitable buffer (e.g., PBS, HEPES).
- Aminooxy-PEG9-methane (dissolved in DMSO or aqueous buffer).
- Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
- (Optional) Catalyst Stock: 100 mM p-phenylenediamine or aniline in an appropriate solvent.
- · Quenching solution (if necessary).
- Analytical instruments for characterization (e.g., SDS-PAGE, Mass Spectrometry, HPLC).

#### Procedure:

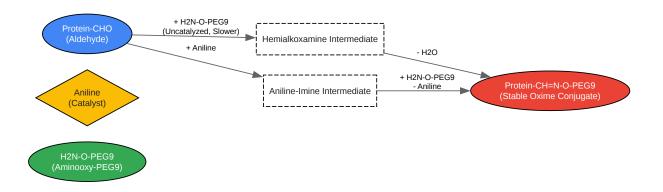
- Preparation of Reactants:
  - $\circ$  Dissolve the aldehyde-tagged protein in the Reaction Buffer to a final concentration of 1-10 mg/mL (typically 20-100  $\mu$ M).
  - Prepare a stock solution of Aminooxy-PEG9-methane. A 10- to 50-fold molar excess over the protein is recommended to drive the reaction to completion.
- Conjugation Reaction:
  - Add the Aminooxy-PEG9-methane solution to the protein solution.
  - Optional: For reactions at neutral pH or to increase reaction speed, a catalyst can be beneficial. Add the aniline or p-phenylenediamine catalyst stock to the reaction mixture to a final concentration of 2-10 mM.



- Incubate the reaction at room temperature or 37°C. The reaction time can vary from 1 to
   24 hours. Progress can be monitored by taking aliquots at different time points.
- · Reaction Monitoring and Quenching:
  - Analyze the reaction progress using SDS-PAGE. The PEGylated protein will show a significant shift in molecular weight compared to the unconjugated protein.
  - For more precise analysis, LC-MS can be used to confirm the mass of the conjugate.
  - Once the reaction is complete, it can be quenched by adding an excess of an aldehydecontaining small molecule or by proceeding directly to purification.
- Purification of the Conjugate:
  - Remove unreacted Aminooxy-PEG9-methane and other small molecules using sizeexclusion chromatography (SEC) or dialysis.
  - If further purification is needed to separate any remaining unconjugated protein from the PEGylated product, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be employed, depending on the protein's properties.
- Characterization:
  - Confirm the purity and identity of the final conjugate using SDS-PAGE, SEC-HPLC, and Mass Spectrometry.
  - Assess the biological activity of the PEGylated protein using a relevant functional assay to ensure that the modification has not compromised its function.

The signaling pathway diagram below illustrates the mechanism of aniline catalysis in oxime ligation, which accelerates the formation of the stable oxime bond.





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Catalytic Mechanism of Aniline in Oxime Ligation.

#### Conclusion

Aminooxy-PEG9-methane is an essential reagent for modern bioconjugation, enabling the precise and stable modification of biomolecules. Its utility in forming oxime bonds with aldehyde-tagged proteins provides a robust platform for developing next-generation protein therapeutics, diagnostics, and research tools. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and drug developers to implement this powerful technology in their work.

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